Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Beschreibung

Structure and Molecular Identity

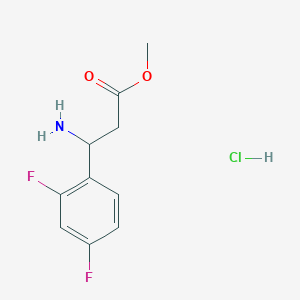

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride possesses a distinctive molecular architecture that combines several important structural elements within a single framework. The base compound, methyl 3-amino-3-(2,4-difluorophenyl)propanoate, exhibits the molecular formula C₁₀H₁₁F₂NO₂ with a molecular weight of 215.20 grams per mole. The hydrochloride salt form incorporates an additional hydrogen chloride molecule, resulting in enhanced crystallinity and improved handling characteristics for laboratory applications.

The structural framework consists of a central propanoate backbone featuring an amino group and a 2,4-difluorophenyl substituent positioned at the 3-carbon. This arrangement creates a beta-amino acid derivative with specific stereochemical considerations. The 2,4-difluorophenyl group represents a carefully designed aromatic system where fluorine atoms occupy the 2 and 4 positions relative to the point of attachment, creating a unique electronic environment that significantly influences the compound's chemical behavior and biological activity.

The methyl ester functionality provides protection for the carboxylic acid group, facilitating synthetic manipulations and enhancing the compound's stability under various reaction conditions. This esterification also modifies the compound's polarity and solubility profile, making it more amenable to organic synthetic transformations. The amino group, when combined with the hydrochloride counterion, exists in a protonated state under physiological conditions, significantly affecting the compound's interaction with biological systems and its overall pharmacokinetic properties.

| Molecular Property | Value |

|---|---|

| Molecular Formula (base) | C₁₀H₁₁F₂NO₂ |

| Molecular Weight (base) | 215.20 g/mol |

| Molecular Formula (HCl salt) | C₁₀H₁₂ClF₂NO₂ |

| Fluorine Content | Two fluorine atoms |

| Ester Group | Methyl ester |

| Amino Group Position | Beta position |

Position within Fluorinated Amino Acid Derivatives

This compound occupies a significant position within the broader classification of fluorinated amino acid derivatives, representing an important subset of unnatural amino acids that have gained considerable attention in recent decades. Fluorinated amino acids are systematically categorized into several major groups, including fluorinated alpha amino acids, fluorinated beta amino acids, and fluorinated cyclic amino acids. This particular compound falls within the fluorinated beta amino acid category, specifically representing an aromatic fluorinated derivative with multiple fluorine substitutions.

The incorporation of fluorine atoms into amino acid structures represents a sophisticated approach to modifying the fundamental properties of these biological building blocks. Fluorinated amino acids demonstrate unique characteristics compared to their non-fluorinated counterparts, including altered hydrophobicity, modified electronic properties, and enhanced metabolic stability. The strategic placement of fluorine atoms can significantly improve the thermal and chemical stability of compounds while increasing lipid solubility, thereby enhancing biological and pharmacological activity.

Within the context of fluorinated phenylalanine derivatives, this compound represents an advanced example of structure-activity relationship optimization. The 2,4-difluoro substitution pattern creates a specific electronic environment that differs substantially from other fluorination patterns such as 3,4-difluoro or 2,6-difluoro arrangements. This particular substitution pattern has been extensively studied for its effects on protein stability, enzyme activity, and molecular recognition processes.

The beta amino acid classification further distinguishes this compound from traditional alpha amino acids, providing unique conformational properties that can influence protein secondary structure and biological activity. Beta amino acids have demonstrated remarkable utility in the development of peptidomimetics and novel therapeutic agents, with fluorinated derivatives offering additional advantages in terms of metabolic resistance and enhanced bioavailability.

Historical Context and Development

The development of fluorinated amino acid derivatives, including this compound, represents the culmination of decades of research in fluorine chemistry and amino acid modification. The field of fluorinated amino acids emerged from the recognition that strategic fluorine incorporation could address fundamental limitations of natural amino acids while introducing novel properties not accessible through conventional structural modifications.

Historical investigations into fluorinated amino acids began with the discovery that only one naturally occurring fluorine-containing amino acid exists in nature: 4-fluoro-L-threonine, produced by Streptomyces cattleya, which demonstrates broad-spectrum antibacterial activity. This rare natural occurrence highlighted the unique properties that fluorine substitution could impart to amino acid structures, spurring intensive synthetic efforts to develop artificial fluorinated analogues.

The systematic development of synthetic methodologies for accessing fluorinated amino acids has evolved through several distinct phases. Early approaches focused primarily on direct fluorination methods, while more recent developments have emphasized sophisticated synthetic strategies including photocatalysis, palladium cross-coupling reactions, and advanced stereoselective methodologies. The synthesis of complex fluorinated amino acids has benefited significantly from advances in the broader synthetic community, with novel reaction conditions and catalytic systems enabling access to previously inaccessible structural motifs.

The specific development of 2,4-difluorophenylalanine derivatives can be traced to investigations into structure-activity relationships within fluorinated aromatic amino acids. Researchers recognized that the electronic effects of multiple fluorine substitutions could provide fine-tuned control over molecular properties, leading to systematic studies of various fluorination patterns. The beta amino acid framework emerged as particularly valuable due to its unique conformational properties and resistance to enzymatic degradation.

Significance in Fluorine Chemistry Research

This compound holds exceptional significance within the broader context of fluorine chemistry research, representing a sophisticated example of how strategic fluorine incorporation can fundamentally alter molecular properties and biological activity. The compound exemplifies several key principles that have driven advances in fluorine chemistry, including the electronic effects of fluorine substitution, the conformational constraints imposed by fluorinated aromatic systems, and the enhanced metabolic stability conferred by strategic fluorine placement.

The significance of this compound extends beyond its individual properties to encompass its role as a valuable tool in understanding fluorine-protein interactions. Fluorinated amino acids serve as exceptional probes for investigating protein structure, dynamics, and function through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The 2,4-difluoro substitution pattern provides a unique electronic signature that can be exploited for detailed structural studies and mechanistic investigations.

In the context of drug discovery and development, fluorinated amino acids have demonstrated remarkable utility in the design of novel therapeutic agents with enhanced properties. The incorporation of fluorinated amino acids into peptide-based drugs can significantly improve pharmacokinetic profiles, including enhanced bioavailability, increased metabolic stability, and improved tissue penetration. The specific structural features of this compound make it particularly valuable for the development of enzyme inhibitors and receptor modulators.

The compound also represents an important milestone in the development of non-canonical amino acids for protein engineering applications. The ability to incorporate unnatural amino acids into proteins through expanded genetic code technologies has revolutionized protein science, enabling the creation of proteins with novel functions and enhanced properties. Fluorinated amino acids are particularly valuable in this context due to their unique physicochemical properties and their ability to serve as spectroscopic handles for detailed protein characterization.

| Research Application | Significance |

|---|---|

| Protein Engineering | Enhanced stability and novel functions |

| Drug Discovery | Improved pharmacokinetic properties |

| Structural Biology | Spectroscopic probes and crystallization aids |

| Synthetic Chemistry | Building blocks for complex molecules |

| Biochemical Research | Metabolic pathway investigations |

Eigenschaften

IUPAC Name |

methyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZJMHHWFHLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Esterification and Amination of 2,4-Difluorophenyl-Substituted Precursors

One common approach starts with the synthesis of methyl 3-amino-3-(2,4-difluorophenyl)propanoate (the parent ester), followed by conversion to the hydrochloride salt.

- Starting Material: 2,4-difluorophenylacetic acid or derivatives are used as the aromatic source.

- Esterification: Treatment with thionyl chloride in methanol under reflux conditions converts the acid to the methyl ester. For example, a protocol involves refluxing the acid or its protected form with thionyl chloride in methanol for several hours to yield the methyl ester intermediate.

- Amination: Introduction of the amino group at the 3-position can be achieved by nucleophilic substitution or reductive amination methods, often involving protected intermediates to control stereochemistry.

- Hydrochloride Formation: The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., 1,4-dioxane or methanol), yielding the final compound as a solid.

Use of Amino Acid Derivatives and Conversion to Methyl Ester Hydrochloride

Another method involves starting from amino acid derivatives bearing the difluorophenyl group:

- Synthesis of Amino Acid: The amino acid methyl 2-amino-3-(2,4-difluorophenyl)propanoate can be prepared via condensation reactions involving fluorinated benzaldehydes and amino acid precursors.

- Conversion to Hydrochloride: The amino acid ester is treated with hydrogen chloride in dioxane or methanol to form the hydrochloride salt. This process typically involves stirring at room temperature for several hours, followed by precipitation and filtration of the hydrochloride salt.

- Purification: The product is purified by recrystallization or extraction to obtain high purity material.

Representative Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the amino group, methyl ester, and difluorophenyl moiety, with characteristic coupling constants for fluorine atoms observed.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (approx. 251.66 g/mol for the hydrochloride) confirm compound identity.

- Crystallization: Hydrochloride salt formation facilitates isolation as a crystalline solid, improving stability and handling.

Biologische Aktivität

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClF2NO2 and a molecular weight of approximately 233.67 g/mol. The compound features an amino group and a difluorophenyl group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction begins with 2,4-difluorobenzaldehyde and methyl acrylate in the presence of a base like sodium hydride.

- Amination : The intermediate is then subjected to amination to introduce the amino group.

- Hydrochloride Formation : Finally, the compound is converted into its hydrochloride salt form to enhance solubility.

Preliminary studies indicate that this compound may exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, structural analogs have been reported to induce apoptosis in hypopharyngeal tumor cells .

- Anti-inflammatory Effects : Research suggests that derivatives can inhibit nitric oxide production, which is crucial in inflammatory responses .

Case Studies

- Antitumor Activity : In a study evaluating various fluorinated compounds, this compound demonstrated significant cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .

- Inhibition of Nitric Oxide Production : A study focused on clovamide analogs found that methyl (2S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride effectively reduced NO levels in vitro, indicating potential anti-inflammatory properties .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that may influence its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate HCl | C10H12ClF2NO2 | Different stereochemistry |

| Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate | C10H12ClF2NO2 | Variation in fluorine substitution |

These comparisons highlight the diversity within this class of molecules and underscore the distinct properties that contribute to the unique biological activities of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₂ClF₂NO₂

- Molecular Weight : Approximately 233.67 g/mol

- Structure : The compound features an amino group and a difluorophenyl moiety, which are critical for its biological activity.

Pharmaceutical Development

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is primarily investigated for its potential in drug development. It is particularly relevant for:

- Neurological Disorders : Preliminary studies indicate that compounds with similar structures may exhibit therapeutic effects on neurological conditions, potentially acting as modulators of neurotransmitter systems.

- Anticancer Research : The difluorophenyl group may enhance the compound's ability to interact with cancer cell targets, making it a candidate for further exploration in oncology.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows for:

- Modification : Researchers can modify the compound to create derivatives with enhanced biological activity or specificity towards certain targets.

- Multi-Step Synthesis : The synthesis typically involves several steps starting from commercially available precursors like 2,4-difluorobenzaldehyde and methyl acrylate, followed by amination processes that yield the final product.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets:

- Receptor Binding : Studies suggest that this compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways.

- Mechanisms of Action : Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects in biological systems.

Case Study 1: Neurological Applications

In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited enhanced neuroprotective effects in animal models of neurodegeneration. These findings suggest potential applications in treating conditions such as Alzheimer's disease.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound in vitro. The results indicated that it could inhibit the proliferation of specific cancer cell lines, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Key Research Findings and Functional Implications

Substituent Effects

- Fluorine vs. Chlorine: Fluorine substituents enhance metabolic stability and membrane permeability due to their electronegativity and small atomic radius. For example, the 2,4-difluorophenyl group in the target compound improves resistance to oxidative degradation compared to chlorine-containing analogs like Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride .

- Trifluoromethyl Group : The 4-CF3 analog () exhibits increased lipophilicity (logP ~2.8), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Ester Group Influence

- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally hydrolyze faster under physiological conditions than ethyl esters (e.g., ), impacting prodrug design .

Amino Position and Stereochemistry

- β-Amino vs. α-Amino: β-amino esters (e.g., target compound) are more conformationally flexible, favoring interactions with flat binding pockets in enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, and how can by-product formation be minimized?

- Methodological Answer : The synthesis typically involves condensation of 2,4-difluorophenyl precursors with β-keto esters, followed by reductive amination. To minimize by-products (e.g., over-alkylation), use controlled stoichiometry of methylamine and low-temperature conditions (<0°C) during the hydrochloride salt formation. Purity can be enhanced via recrystallization from ethanol/water mixtures (3:1 v/v) . Monitoring intermediates via TLC (silica gel, eluent: dichloromethane/methanol 9:1) ensures reaction progression .

Q. How does the solubility profile of this compound influence experimental design in aqueous and organic systems?

- Methodological Answer : The hydrochloride salt improves water solubility (~4 mg/mL in H₂O), but DMSO (>5 mg/mL) is preferred for stock solutions in biological assays. For organic-phase reactions (e.g., coupling with acyl chlorides), acetonitrile or methanol are suitable solvents. Pre-saturation of solvents with nitrogen mitigates hygroscopic degradation during storage .

Q. What analytical techniques are critical for confirming the structural integrity of the compound?

- Methodological Answer : Use (DMSO-d₆, δ 2.8–3.2 ppm for methyl ester, δ 6.8–7.4 ppm for difluorophenyl protons) and (δ -110 to -115 ppm for ortho/para fluorines) for structural confirmation. High-resolution mass spectrometry (HRMS) with ESI+ mode validates the molecular ion peak ([M+H], m/z calc. 274.08) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The fluorine atoms activate the phenyl ring toward electrophilic aromatic substitution but deactivate it toward nucleophilic attacks. Density functional theory (DFT) calculations (B3LYP/6-31G*) show reduced electron density at the meta position, directing reactivity to the para position. This is critical for designing derivatives via Suzuki-Miyaura couplings .

Q. What role does this compound play as a precursor in synthesizing enzyme inhibitors, particularly for kinases or proteases?

- Methodological Answer : The amino ester moiety serves as a flexible linker in prodrug designs. For example, it can be coupled with pyridine-carbonyl groups to create inhibitors targeting mitochondrial Complex III (e.g., Qi site inhibitors), as seen in structurally analogous compounds with IC values <100 nM . Chiral HPLC (Chiralpak AD-H column) separates enantiomers to assess stereospecific bioactivity .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for derivatives of this compound?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Use metabolic stability assays (microsomal incubation, LC-MS analysis) to identify rapid clearance pathways. Deuterium labeling at the methyl ester group can enhance metabolic stability, as demonstrated in fluoxetine analogs .

Methodological Notes

- Data Contradiction Analysis : When solubility predictions (e.g., ACD/Labs Percepta) conflict with experimental data, validate via shake-flask method with HPLC quantification .

- Advanced Purification : For enantiomeric resolution, use preparative SFC (supercritical fluid chromatography) with CO/isopropanol gradients, achieving >99% ee for chiral derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.